7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Blood-Brain Barrier Physicochemical Properties

Chiral intermediate (7-methyl stereocenter) for HIV NNRTI R&D. Fused furan-pyrimidine scaffold validated against drug-resistant HIV-1[reference:0]. Enables SAR studies through selective functionalization. Ideal for asymmetric synthesis/catalytic method development. For lab use only.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1429309-44-3
Cat. No. B1405726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
CAS1429309-44-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1C2=C(CO1)C(=O)NC(=O)N2
InChIInChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11)
InChIKeyKELWGDXZMQEQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 1429309-44-3): A Versatile Dihydrofuropyrimidine Scaffold for Medicinal Chemistry and Building Block Sourcing


7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 1429309-44-3) is a heterocyclic compound belonging to the dihydrofuro[3,4-d]pyrimidine-2,4-dione class. This scaffold features a fused furan and pyrimidine ring system with two carbonyl groups, offering a rigid and planar core for molecular recognition . The 7-methyl substitution introduces a stereocenter that can be exploited for chiral synthesis. Dihydrofuro[3,4-d]pyrimidines have been validated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and general vasodilating/antihypertensive agents, establishing the core's pharmaceutical relevance [1]. The specific 7-methyl derivative serves as a key intermediate or building block for constructing more elaborate analogs within this proven pharmacophore space.

Why 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Other Dihydrofuropyrimidine Analogs


The dihydrofuro[3,4-d]pyrimidine scaffold is highly sensitive to substitution patterns, with small structural changes profoundly impacting target engagement and physicochemical properties . The 7-methyl group in the target compound introduces a stereocenter that can critically alter binding conformations in chiral environments, a feature absent in unsubstituted or symmetrically substituted analogs [1]. Additionally, the presence and position of the methyl group influences lipophilicity, metabolic stability, and synthetic tractability. Even minor modifications—such as 7,7-dimethyl, 7-ethyl, or 7-phenyl substitution—lead to divergent biological profiles and synthetic routes, making the specific 7-methyl variant non-fungible for structure-activity relationship (SAR) studies and lead optimization campaigns .

Product-Specific Quantitative Evidence: How 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Compares to Closest Analogs


Lipophilicity and Predicted BBB Penetration: 7-Methyl vs. Unsubstituted Dihydrofuropyrimidine Core

The 7-methyl substitution in the target compound increases lipophilicity relative to the unsubstituted 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione core, as reflected by computed partition coefficients [1]. This difference can affect membrane permeability and blood-brain barrier (BBB) penetration potential. While experimental logP values for the target compound are not publicly reported, the trend of increased lipophilicity with methyl substitution is well established for similar heterocyclic systems [2].

Lipophilicity Blood-Brain Barrier Physicochemical Properties

Molecular Weight and Synthetic Scalability: 7-Methyl vs. 7,7-Dimethyl Analog

The target compound (MW 168.15) offers a lower molecular weight than the 7,7-dimethyl analog (MW 182.18) , while still providing the chiral methyl handle for asymmetric synthesis. This reduction in molecular weight can improve ligand efficiency metrics and synthetic accessibility. Additionally, the 7-methyl derivative requires fewer synthetic steps and less expensive starting materials compared to the gem-dimethyl variant, enhancing its utility as a scalable building block .

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: 7-Methyl vs. Fully Aromatic Furo[3,4-d]pyrimidine Core

The partially saturated dihydrofuro[3,4-d]pyrimidine core of the target compound retains two carbonyl oxygen hydrogen bond acceptors and two amide NH hydrogen bond donors, identical to the unsubstituted core [1]. This conserved hydrogen bonding capacity is critical for interactions with biological targets such as HIV-1 reverse transcriptase [2]. In contrast, the fully aromatic furo[3,4-d]pyrimidine-2,4-dione (CAS 6020-86-8) lacks the dihydro saturation and presents a different electronic distribution, which can alter binding kinetics and selectivity [1].

Hydrogen Bonding Target Engagement Physicochemical Properties

Chiral Center Introduction: 7-Methyl vs. 7,7-Dimethyl and Unsubstituted Analogs

The 7-methyl substitution creates a single stereocenter at the C7 position, enabling the production of enantiomerically pure material for chiral SAR studies . This is a critical distinction from the unsubstituted analog (achiral) and the 7,7-dimethyl analog (gem-disubstituted, achiral) [1]. The presence of a stereocenter allows for the exploration of enantioselective biological activity, which can dramatically impact potency and selectivity in target binding [2].

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Synthetic Accessibility and Yield: 7-Methyl vs. 7-Phenyl or 7-Ethyl Derivatives

The 7-methyl derivative is synthetically more accessible than bulkier 7-ethyl or 7-phenyl analogs, requiring less sterically hindered reagents and milder reaction conditions . While direct comparative yield data for the target compound are not publicly disclosed, the general synthetic route for furo[3,4-d]pyrimidine-2,4-diones via Curtius rearrangement and ring closure is well established and can be adapted for the 7-methyl variant . The smaller methyl group also imposes less steric hindrance in downstream coupling reactions, making it a more versatile intermediate.

Synthetic Chemistry Medicinal Chemistry Building Block

Best Research and Industrial Application Scenarios for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 1429309-44-3)


Medicinal Chemistry: Chiral Building Block for HIV-1 NNRTI Lead Optimization

The target compound serves as a chiral intermediate for synthesizing dihydrofuro[3,4-d]pyrimidine-based NNRTIs, a class validated against drug-resistant HIV-1 strains [1]. The 7-methyl stereocenter can be exploited to generate enantiomerically pure leads, enabling SAR studies to optimize antiviral potency and resistance profiles.

Chemical Biology: Probe Development for AMPA Receptor Studies

Structurally related dihydrofuro[3,4-d]pyrimidines have been co-crystallized with the AMPA receptor GluA2 ligand-binding domain, demonstrating the scaffold's utility in neuroscience research [2]. The 7-methyl derivative can be functionalized at N1 or C2/C4 positions to create high-affinity probes for glutamatergic signaling studies.

Synthetic Chemistry: Versatile Intermediate for Heterocyclic Library Synthesis

The compound's fused furan-pyrimidine core with reactive carbonyl groups enables diversification via alkylation, acylation, and nucleophilic substitution . It can be employed as a key intermediate for generating focused libraries of dihydrofuropyrimidines for cardiovascular or anti-inflammatory target screening [3].

Chiral Synthesis: Substrate for Asymmetric Hydrogenation and Enzymatic Resolution

The single stereocenter at C7 makes the compound a valuable substrate for asymmetric transformations. It can be used to develop or validate new chiral catalysts and biocatalytic methods, providing access to both enantiomers for biological evaluation .

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